molecular formula C22H21N5O4S2 B11287749 N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide

N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide

Cat. No.: B11287749
M. Wt: 483.6 g/mol
InChI Key: CHPMWMXLKIPUIZ-UHFFFAOYSA-N
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Description

N-[2-(6-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the triazole and pyridazine rings in its structure contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-[2-(6-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carbonyl compounds.

    Introduction of the pyridazine ring: This step involves the reaction of the triazole intermediate with suitable reagents to form the pyridazine ring.

    Attachment of the sulfonamide group:

Industrial production methods may involve optimization of these steps to improve yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

N-[2-(6-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide moiety.

Scientific Research Applications

N-[2-(6-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new antibiotics and antiviral drugs.

    Medicine: Its anticancer properties are being explored for the development of new chemotherapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(6-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The triazole and pyridazine rings in its structure allow it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death.

Comparison with Similar Compounds

N-[2-(6-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE can be compared with other triazolopyridazine derivatives, such as:

    [1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer, antimicrobial, and anti-inflammatory properties.

    4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Shows antifungal and antimicrobial activities.

The uniqueness of N-[2-(6-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity.

Properties

Molecular Formula

C22H21N5O4S2

Molecular Weight

483.6 g/mol

IUPAC Name

N-[2-[6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C22H21N5O4S2/c1-31-17-9-7-16(8-10-17)19(28)15-32-22-12-11-20-24-25-21(27(20)26-22)13-14-23-33(29,30)18-5-3-2-4-6-18/h2-12,23H,13-15H2,1H3

InChI Key

CHPMWMXLKIPUIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=CC=C4)C=C2

Origin of Product

United States

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